Cytotoxic Activity of BOX-6 vs. BOX-3 (Benzyl Analog): Head-to-Head in Six Cancer Cell Lines
In a single-study direct comparison, 2-(allylthio)benzoxazole (BOX-6) exhibited markedly lower growth inhibition than its 2-benzylthio counterpart (BOX-3) across a panel of human cancer cell lines. BOX-6 was essentially inactive against U-251 (CNS), PC-3 (prostate), K-562 (leukemia), and HTC-15 (colon) cells, and showed only marginal activity against MCF-7 (breast, 2.5% inhibition) and SKLU-1 (lung, 3.2% inhibition). In contrast, BOX-3, while still modestly active, inhibited MCF-7 by 16.7% and SKLU-1 by 10.4%, and also showed weak activity against HTC-15 (1.1%) [1].
| Evidence Dimension | In vitro growth inhibition (% inhibition) against human cancer cell lines |
|---|---|
| Target Compound Data | BOX-6: U-251 NA; PC-3 NA; K-562 NA; HTC-15 NA; MCF-7 2.5%; SKLU-1 3.2%; FGH NA |
| Comparator Or Baseline | BOX-3 (2-benzylthiobenzoxazole): U-251 NA; PC-3 NA; K-562 NA; HTC-15 1.1%; MCF-7 16.7%; SKLU-1 10.4%; FGH NA |
| Quantified Difference | BOX-6 is 6.7-fold less active than BOX-3 on MCF-7 cells (2.5% vs. 16.7% inhibition) and 3.3-fold less active on SKLU-1 cells (3.2% vs. 10.4%); BOX-6 shows no measurable activity on HTC-15 whereas BOX-3 shows 1.1% inhibition. |
| Conditions | MTT assay; 48 h exposure; 50 µM compound concentration; reference drug tamoxifen (TAM) at 10 µM; data are means of three independent runs. |
Why This Matters
When a low-cytotoxicity benzoxazole is required—e.g., as a negative control, a scaffold for non-oncology targets, or a fragment for chemoproteomics—BOX-6 provides a well-characterized baseline that is demonstrably less active than the nearest benzyl analog.
- [1] Linares-Anaya, O.; Avila-Sorrosa, A.; Díaz-Cedillo, F.; Gil-Ruiz, L.Á.; Correa-Basurto, J.; Salazar-Mendoza, D.; Orjuela, A.L.; Alí-Torres, J.; Ramírez-Apan, M.T.; Morales-Morales, D. Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo[d][1,3]Azoles. Molecules 2021, 26, 2780. View Source
